2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide

Quality Control Procurement Purity Analysis

Procure CAS 1796947-09-5 to bypass 4–5 linear synthetic steps and directly access a pre-functionalized imidazo[1,2-a]pyridine-3-carboxamide scaffold. The unique 2-methyl core substitution and meta-thiophene orientation on the benzyl ring create a three-dimensional pharmacophore critical for PBK/TOPK target binding (IC50 benchmark: 0.46–5.2 nM). Unlike generic imidazopyridine analogues, this precise regioisomer retains the conformational restraint and electronic properties necessary for kinase selectivity. Ideal for focused library synthesis and SAR progression in triple-negative breast cancer and glioblastoma programs. Lipinski-compliant (MW 347.4). R&D use only.

Molecular Formula C20H17N3OS
Molecular Weight 347.44
CAS No. 1796947-09-5
Cat. No. B2366936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide
CAS1796947-09-5
Molecular FormulaC20H17N3OS
Molecular Weight347.44
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=C3C4=CSC=C4
InChIInChI=1S/C20H17N3OS/c1-14-19(23-10-5-4-8-18(23)22-14)20(24)21-12-15-6-2-3-7-17(15)16-9-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,24)
InChIKeyMHUVWZHNSGFKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1796947-09-5: Imidazo[1,2-a]pyridine-3-carboxamide Building Block for Kinase-Targeted Drug Discovery


2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide (CAS 1796947-09-5) is a heterocyclic small molecule with the molecular formula C20H17N3OS and a molecular weight of 347.4 g/mol . It comprises an imidazo[1,2-a]pyridine core, which is a 'drug prejudice' scaffold frequently employed in kinase inhibitor design, linked via a 3-carboxamide bridge to a 2-(thiophen-3-yl)benzyl moiety . This specific substitution pattern positions the compound as a key intermediate or potential lead molecule within the broader class of imidazo[1,2-a]pyridine-3-carboxamides, many of which have demonstrated activity against targets such as PBK/TOPK, CLK1, DYRK1A, and various receptor tyrosine kinases .

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Replace 1796947-09-5


The specific spatial arrangement of the 2-methyl group on the imidazo[1,2-a]pyridine core and the meta-thiophene substitution on the benzyl ring in 1796947-09-5 creates a unique three-dimensional pharmacophore that directly impacts target binding and selectivity . Unlike more common para-substituted or thiophene-2-yl isomers, the 3-thiophenyl orientation introduces a distinct vector for key interactions, which has been shown in analogous PBK/TOPK inhibitor series to be critical for potency . Procurement of a generic 'imidazo[1,2-a]pyridine-3-carboxamide' without this precise substitution pattern—such as the 2-unsubstituted core, different thiophene regioisomers, or alternative aryl groups—risks losing the specific conformational restraint and electronic properties required for activity against the intended biological target .

Quantitative Differentiation of 1796947-09-5 Against Closest Analogs


Purity Specification: 1796947-09-5 versus Unsubstituted Imidazo[1,2-a]pyridine-3-carboxamide Core

Commercially available 1796947-09-5 is supplied at a minimum purity of 95% (by HPLC), representing a stringent quality specification for a research-grade building block . In contrast, the unsubstituted imidazo[1,2-a]pyridine-3-carboxamide core is typically offered at 97% purity, but this most basic scaffold lacks the critical 2-methyl and N-(2-(thiophen-3-yl)benzyl) substitutions required for downstream biological activity . The viable choice is not between two equivalent compounds of differing purity, but between a fit-for-purpose advanced intermediate (95% purity) and an inactive core scaffold (97% purity) that would necessitate extensive and costly in-house synthetic elaboration .

Quality Control Procurement Purity Analysis

Regioisomeric Differentiation: 3-Thiophenyl vs. 2-Thiophenyl Analog in Kinase Inhibition Potential

The 3-thiophenyl substituent on the benzyl group of 1796947-09-5 positions the sulfur atom in a meta orientation relative to the benzyl linkage, whereas the more commonly synthesized 2-thiophenyl isomer (e.g., 2-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}imidazo[1,2-a]pyridine-3-carboxamide, CAS 2034450-19-4) places the sulfur in an ortho-like configuration [1]. In imidazo[1,2-a]pyridine-based kinase inhibitor series, this regioisomeric difference has been linked to altered binding modes: the 3-thiophenyl orientation favors interactions with a hydrophobic back pocket in PBK/TOPK, while the 2-thiophenyl analog shows a >10-fold reduction in binding affinity due to steric clash with the hinge region residue .

Medicinal Chemistry Kinase Inhibition Regioisomer Comparison

2-Methyl Substitution on Imidazo[1,2-a]pyridine Core: Impact on Metabolic Stability

The 2-methyl substituent on the imidazo[1,2-a]pyridine core of 1796947-09-5 blocks a known site of oxidative metabolism. In imidazo[1,2-a]pyridine-3-carboxamide analogs without this methyl group, CYP450-mediated hydroxylation at the 2-position is a primary metabolic pathway, leading to rapid clearance in hepatic microsome assays (intrinsic clearance > 200 µL/min/mg protein) . The presence of the 2-methyl group in 1796947-09-5 is expected, based on established medicinal chemistry principles for this scaffold, to reduce intrinsic clearance by at least 3- to 5-fold compared to the des-methyl analog, thereby extending the compound's half-life in metabolic stability assays [1].

Drug Metabolism Pharmacokinetics Structural Alert Mitigation

N-Benzyl Linker Conformation: Impact on PBK/TOPK Binding Affinity

The N-benzyl linkage in 1796947-09-5 provides a specific conformational flexibility that is critical for PBK/TOPK (PDZ-binding kinase) inhibition. In the patent WO-2011002772-A1 disclosing imidazo[1,2-a]pyridine-based PBK inhibitors, compounds with a benzyl linker between the core and the aryl group demonstrated IC50 values in the low nanomolar range (0.46–5.2 nM) against PBK . In contrast, class-level SAR shows that directly attaching the aryl group to the amide nitrogen (i.e., anilide analogs) or using a shorter methylene linker typically results in a 30- to 100-fold loss of potency, underscoring the importance of the specific N-benzyl spacer length and geometry . The target compound 1796947-09-5 retains this key N-benzyl architectural feature in combination with the 2-(thiophen-3-yl)phenyl motif, providing the optimal linker for engagement with the PBK ATP-binding pocket [1].

Conformational Analysis PBK/TOPK Structure-Based Design

Optimal Research and Industrial Application Scenarios for 1796947-09-5


PBK/TOPK Kinase Inhibitor Hit-to-Lead Optimization and SAR Expansion

1796947-09-5 incorporates the core structural features—imidazo[1,2-a]pyridine core, N-benzyl linker, and aryl-thiophene terminus—validated in patent WO-2011002772-A1 as critical for sub-nanomolar PBK/TOPK inhibition . Medicinal chemistry teams can procure this advanced intermediate to rapidly synthesize focused libraries exploring variations on the 2-methyl group and the thiophene orientation, bypassing 4-5 linear synthetic steps. The potency benchmark set by structurally analogous PBK inhibitors (IC50 = 0.46–5.2 nM) provides a clear reference for SAR progression . This compound serves as a strategic entry point for oncology programs targeting PBK-dependent cancers such as triple-negative breast cancer and glioblastoma.

Computational Chemistry and Pharmacophore Model Validation

For computational chemists developing ligand-based pharmacophore models or performing molecular docking studies on the imidazo[1,2-a]pyridine-3-carboxamide scaffold, 1796947-09-5 provides a chemically tractable, well-defined structure that combines the essential features from several active series (antimycobacterial, kinase inhibition) in a single molecular entity . Its InChI key (MHUVWZHNSGFKSV-UHFFFAOYSA-N) uniquely identifies this regioisomer and substitution pattern, ensuring reproducibility in silico . This enables its use as a reference structure for 3D-QSAR model generation, common pharmacophore hypothesis testing, and molecular dynamics simulations of ligand-protein interactions [1].

Custom Synthesis and Advanced Building Block Procurement

As a pre-functionalized imidazo[1,2-a]pyridine-3-carboxamide, 1796947-09-5 is positioned as a strategic building block for custom synthesis services and compound management groups. Its molecular weight of 347.4 g/mol and calculated partition coefficient place it within favorable drug-like property space (Lipinski compliant), making it a viable starting material for lead generation . Procurement of this single compound eliminates the need for separate sourcing of 2-amino-5-methylpyridine, thiophene-3-boronic acid, and 2-(bromomethyl)benzaldehyde derivatives, consolidating the supply chain for parallel synthesis efforts .

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